molecular formula C15H12BrCl2NO3 B5017513 2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B5017513
M. Wt: 405.1 g/mol
InChI Key: LKFZKSZOKXHLEX-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of bromine, chlorine, and phenoxy groups attached to an ethyl carbamate backbone

Properties

IUPAC Name

2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO3/c16-11-3-1-2-4-14(11)21-7-8-22-15(20)19-10-5-6-12(17)13(18)9-10/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFZKSZOKXHLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-bromophenol with ethylene carbonate to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The bromine and phenoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy and carbamate groups can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
  • 2-(3-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to similar compounds.

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